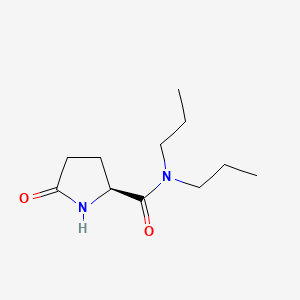

(S)-5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide

Description

(S)-5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide (CAS 51959-84-3) is a chiral pyrrolidinone derivative with the molecular formula C₁₁H₂₀N₂O₂ and a molar mass of 212.29 g/mol . Its structure features a five-membered pyrrolidine ring with a ketone group at the 5-position and a dipropylcarboxamide substituent at the 2-position. The compound’s stereochemistry is defined by the (S)-configuration at the chiral center, which may influence its biological activity and intermolecular interactions .

Key physicochemical properties include:

- Density: 1.049 g/cm³ (predicted)

- Boiling Point: 412.2°C (predicted)

- pKa: 15.45 (predicted), indicating weak basicity .

The compound is utilized as a high-purity intermediate in pharmaceutical and agrochemical synthesis, particularly in the production of specialized chemicals and kinase inhibitors .

Structure

3D Structure

Properties

CAS No. |

85760-91-4 |

|---|---|

Molecular Formula |

C11H20N2O2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

(2S)-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C11H20N2O2/c1-3-7-13(8-4-2)11(15)9-5-6-10(14)12-9/h9H,3-8H2,1-2H3,(H,12,14)/t9-/m0/s1 |

InChI Key |

ODKKEMNVADJPKL-VIFPVBQESA-N |

Isomeric SMILES |

CCCN(CCC)C(=O)[C@@H]1CCC(=O)N1 |

Canonical SMILES |

CCCN(CCC)C(=O)C1CCC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis typically begins with pyrrolidine-2-carboxylic acid or its derivatives, such as pyrrolidine-2-carbonyl chloride, which serves as a reactive intermediate for amidation.

- Hydroxamic acid derivatives and protected hydroxylamine derivatives are also used in related syntheses, especially for hydroxamide analogs.

Amidation Reactions

- The core step involves the formation of the carboxamide bond by reacting pyrrolidine-2-carbonyl chloride with dipropylamine under controlled conditions.

- Amidation is often performed in dry solvents like acetone or tetrahydrofuran (THF) with bases such as triethylamine or diisopropylethylamine to neutralize the generated acid and drive the reaction forward.

Oxidation and Cyclization

- The 5-oxo group on the pyrrolidine ring is introduced via oxidation of the corresponding pyrrolidine derivative or by cyclization reactions involving β-keto esters and enaminones.

- For example, Masamune-Claisen condensation followed by cyclization with amidines can yield 5-oxo-pyrrolidine intermediates, which are then converted to the target compound by amidation.

Protection and Deprotection Strategies

- Hydroxylamine derivatives used in the synthesis are often protected to prevent side reactions, with deprotection occurring after amidation.

- Acid treatments (e.g., hydrochloric acid or trifluoroacetic acid) in inert solvents like methylene chloride are used to remove protecting groups and finalize the compound structure.

Detailed Preparation Method (Representative Procedure)

Reaction Conditions and Optimization

- Temperature control is critical, typically ranging from room temperature (20-25°C) to mild heating (up to 50°C) depending on the step.

- Reaction times vary from 15 minutes to several hours, with amidation and cyclization steps often requiring extended reflux or stirring periods (up to 8 hours).

- Polar aprotic solvents such as THF, methylene chloride, and acetone are preferred for their ability to dissolve reactants and facilitate nucleophilic substitution reactions.

Analytical and Purification Techniques

- High-performance liquid chromatography (HPLC), especially reverse-phase HPLC on columns like Newcrom R1, is used for monitoring purity and isolating the compound.

- Mass spectrometry-compatible mobile phases (e.g., replacing phosphoric acid with formic acid) are employed for analytical characterization.

- Standard workup includes aqueous base treatment (e.g., 1N NaOH) and organic extraction with ethyl acetate, followed by drying over sodium sulfate and solvent evaporation.

Summary Table of Preparation Methods

Research Findings and Notes

- The stereochemistry (S-configuration) is preserved throughout the synthesis by mild reaction conditions and careful control of reagents.

- The compound’s preparation is scalable and adaptable for parallel synthesis approaches, facilitating the generation of analog libraries for pharmaceutical research.

- Amidation efficiency and purity are enhanced by using protected hydroxylamine derivatives and optimized base/solvent systems.

- Analytical methods such as RP-HPLC with MS-compatible mobile phases enable precise monitoring of the compound and its impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to an alcohol, resulting in different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (S)-5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide and its derivatives in cancer treatment. Research indicates that compounds within this class exhibit significant anticancer activity against various cancer cell lines, including:

- A549 Cells : A study demonstrated that certain derivatives showed potent activity against A549 human lung adenocarcinoma cells, with some compounds outperforming traditional chemotherapeutics like cisplatin in terms of cytotoxicity .

| Compound | IC50 Value (µM) | Cell Line |

|---|---|---|

| Compound A | 10 | A549 |

| Compound B | 25 | A549 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties, particularly against multidrug-resistant strains of bacteria. In vitro studies have demonstrated promising results against:

- Staphylococcus aureus : Certain derivatives exhibited selective antimicrobial activity against resistant strains, suggesting potential for development into new antibiotic therapies .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | < 8 µg/mL |

| E. coli | > 64 µg/mL |

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

-

Study on Lung Cancer Treatment :

- Researchers administered a series of pyrrolidine derivatives, including this compound, to A549 cells.

- Results indicated a dose-dependent reduction in cell viability, suggesting effective anticancer properties.

- Antimicrobial Efficacy :

Mechanism of Action

The mechanism of action of (S)-5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center in the compound can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares (S)-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide with structurally related pyrrolidine/pyrrolidinone derivatives:

Key Observations :

- 5-Oxo Group : The presence of the 5-oxo group in the target compound and 1-methyl-5-oxopyrrolidine-3-carboxylic acid enhances polarity compared to N,N-dipropylpyrrolidine-2-carboxamide hydrochloride. This may influence solubility and binding affinity in biological systems .

- Chirality: The (S)-configuration distinguishes the target compound from non-chiral analogues, which could affect enantioselective interactions in drug-receptor binding .

Biological Activity

(S)-5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide, also known by its CAS number 51959-84-3, has garnered attention in recent years for its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological activity, and structure-activity relationships of this compound based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 212.29 g/mol. The compound features a pyrrolidine ring with a carboxamide functional group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of L-glutamic acid and an appropriate aniline derivative under controlled conditions to yield the desired product in high purity. The process often includes purification steps such as crystallization to achieve optically pure forms .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and its derivatives. The compound has been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Key Findings:

- Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects on A549 cells, with a structure-dependent activity pattern observed. Compounds with free amino groups showed enhanced anticancer activity compared to those lacking this feature .

- Mechanism of Action : The compound induces apoptosis in cancer cells by modulating key apoptotic proteins such as Bax and Bcl-2, promoting cell death in cancerous tissues while sparing non-cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

Key Findings:

- Activity Spectrum : The compound was evaluated against multidrug-resistant strains of Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli. Results indicated that certain derivatives exhibited potent antimicrobial effects, especially against resistant strains .

- Mechanism : The antimicrobial activity is believed to be related to the compound's ability to disrupt bacterial cell membranes and inhibit essential cellular functions, although specific mechanisms are still under investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for developing more effective derivatives of this compound.

| Substituent | Effect on Activity |

|---|---|

| Free amino group | Enhances anticancer activity |

| Aromatic substitutions | Can increase potency against bacteria |

| Carboxylic acid presence | Essential for antibacterial activity |

Case Studies

- Anticancer Study : In a controlled study, this compound showed IC50 values comparable to standard chemotherapeutics like cisplatin when tested on A549 cells. This suggests its potential as an alternative or adjunct therapy in lung cancer treatment .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives of the compound were tested against resistant strains of Staphylococcus aureus. The results indicated that specific modifications led to enhanced efficacy against these pathogens, highlighting the importance of structural variations in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.